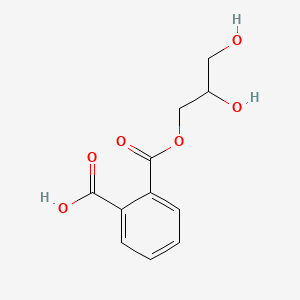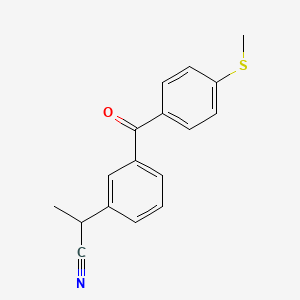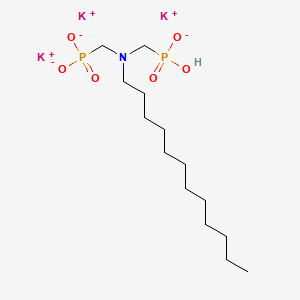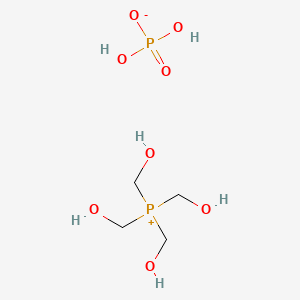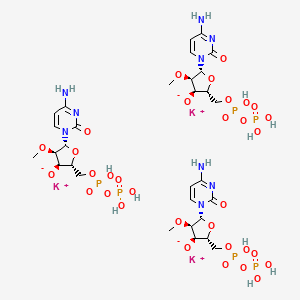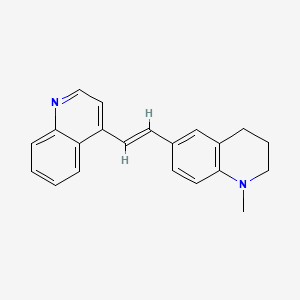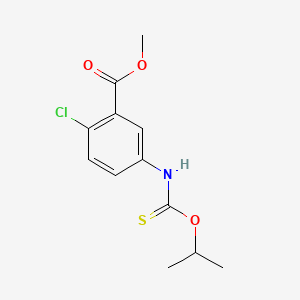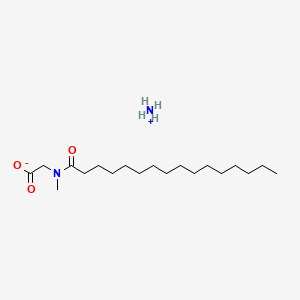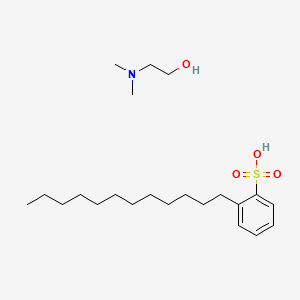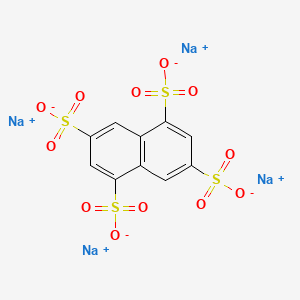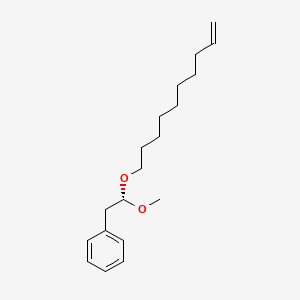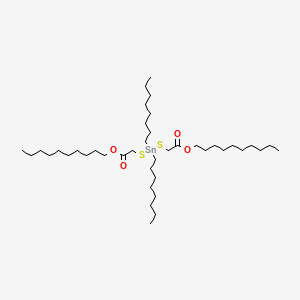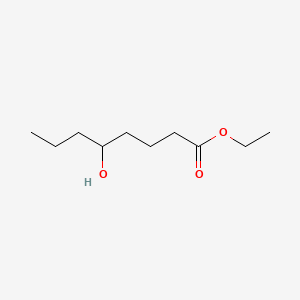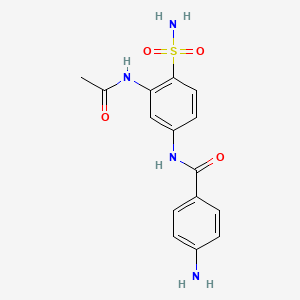
2-Acetamido-4-((4-aminobenzoyl)amino)benzenesulphonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetamido-4-((4-aminobenzoyl)amino)benzenesulphonamide is a chemical compound known for its complex structure and significant applications in various fields. It is characterized by the presence of acetamido, aminobenzoyl, and benzenesulphonamide groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-4-((4-aminobenzoyl)amino)benzenesulphonamide typically involves multi-step organic reactions. One common method includes the acylation of 4-aminobenzenesulphonamide with acetic anhydride to form 4-acetamidobenzenesulphonamide. This intermediate is then subjected to a coupling reaction with 4-aminobenzoic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are used for purification and quality control.
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetamido-4-((4-aminobenzoyl)amino)benzenesulphonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
Applications De Recherche Scientifique
2-Acetamido-4-((4-aminobenzoyl)amino)benzenesulphonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of bacterial infections.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Acetamido-4-((4-aminobenzoyl)amino)benzenesulphonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms. This inhibition is often achieved through the binding of the compound to the active site of the enzyme, preventing substrate access and subsequent catalytic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfanilamide: A simpler sulphonamide with similar antimicrobial properties.
Sulfamethoxazole: Another sulphonamide used in combination with trimethoprim for its antibacterial effects.
Sulfadiazine: Known for its use in treating bacterial infections and as a component of silver sulfadiazine cream for burns.
Uniqueness
2-Acetamido-4-((4-aminobenzoyl)amino)benzenesulphonamide is unique due to its complex structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
85650-64-2 |
|---|---|
Formule moléculaire |
C15H16N4O4S |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
N-(3-acetamido-4-sulfamoylphenyl)-4-aminobenzamide |
InChI |
InChI=1S/C15H16N4O4S/c1-9(20)18-13-8-12(6-7-14(13)24(17,22)23)19-15(21)10-2-4-11(16)5-3-10/h2-8H,16H2,1H3,(H,18,20)(H,19,21)(H2,17,22,23) |
Clé InChI |
BUNLZXBXEKQPSM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)N)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


